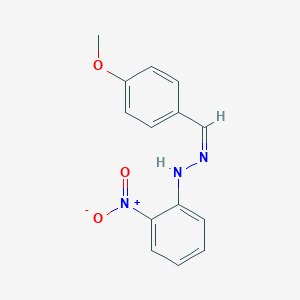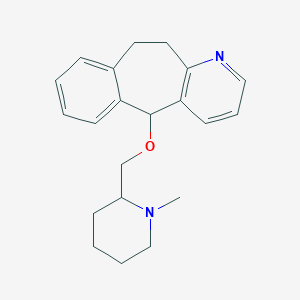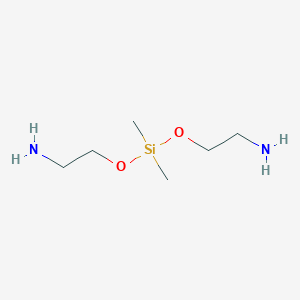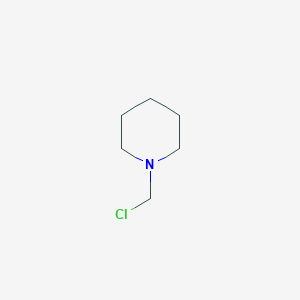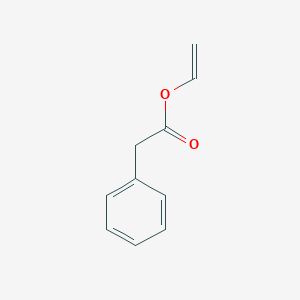
Vinyl phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vinyl phenyl acetate, also known as 4-Vinylphenyl acetate or 4-Acetoxystyrene, is a clear liquid with a molecular formula of C10H10O2 and a molecular weight of 162.19 . It is stabilized and has a purity/analysis method of >98.0% (GC) .
Synthesis Analysis
The synthesis of vinyl phenyl acetate involves complex chemical reactions. For instance, vinyl acetate can be copolymerized with different mole ratios of N-phenylmaleimide (NPMI) by a starvation feeding method . Another study discusses the use of vinyl sulfonate and vinyl acetate as green alternatives for vinyl bromide in cross-coupling reactions .Molecular Structure Analysis
The molecular structure of vinyl phenyl acetate is influenced by its vinyl and phenyl groups. The N-phenylmaleimide (NPMI) has a specially five-membered ring and N-aryl substituted structure, which allows its homopolymers and copolymers to exhibit remarkable thermal resistance properties .Chemical Reactions Analysis
The chemical reactions involving vinyl phenyl acetate are complex and involve various stages. For example, the reaction between ethylene and acetate species on Pd (100) is explored using reflection–absorption infrared spectroscopy . The reaction is much less selective, giving rise to carbon monoxide as the predominant product .Physical And Chemical Properties Analysis
Vinyl phenyl acetate is a clear liquid with a specific gravity of 1.07 . It has a flash point of 87°C . Other properties such as its thermal stability and glass transition temperature can be influenced by the introduction of NPMI into its main chain .Aplicaciones Científicas De Investigación
1. Polymerization and Copolymerization Processes
Vinyl phenyl acetate plays a significant role in polymerization and copolymerization processes. It has been used to synthesize various polymers and copolymers, demonstrating its versatility and utility in materials science. In one study, vinyl phenyl acetate was synthesized through an ester interchange reaction and subsequently copolymerized with vinyl chloride. This process yielded copolymers with improved clarity and color stability, which could be beneficial for developing advanced materials with specific optical properties (Rees, 1991).
2. Enhancing Battery Performance
Vinyl phenyl acetate derivatives have been studied for their potential to enhance the performance of lithium-ion batteries. For instance, research has shown that fluorine-substituted phenyl acetate can create a more protective solid electrolyte interphase (SEI) on graphite anodes, leading to improved cyclic stability and capacity retention in lithium-ion batteries (Li et al., 2014).
3. Applications in Catalysis
Vinyl phenyl acetate and its derivatives have been investigated for their roles in catalytic processes. A study on the palladium-catalyzed phenylation of enol esters with iodobenzene highlighted the reactivity of vinyl acetate (a related compound) in producing various phenylated products, which has implications for the development of new catalytic methods in organic synthesis (Kasahara et al., 1977).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethenyl 2-phenylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-12-10(11)8-9-6-4-3-5-7-9/h2-7H,1,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZLRASFVAGODW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)CC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vinyl phenyl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

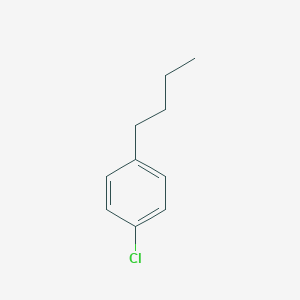

![Bis[2-(trimethylsilyloxy)ethyl] Ether](/img/structure/B102230.png)

![[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)](/img/structure/B102234.png)




